(Z)-3-(5-(4-bromophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile
Description
The compound (Z)-3-(5-(4-bromophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile features a unique scaffold combining a bromophenyl-substituted furan, a piperidine carbonyl group, and an acrylonitrile moiety.
Properties
Molecular Formula |
C19H17BrN2O2 |
|---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
(Z)-3-[5-(4-bromophenyl)furan-2-yl]-2-(piperidine-1-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C19H17BrN2O2/c20-16-6-4-14(5-7-16)18-9-8-17(24-18)12-15(13-21)19(23)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11H2/b15-12- |
InChI Key |
YTGFFOHIVRURNQ-QINSGFPZSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Br)/C#N |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C#N |
Origin of Product |
United States |
Biological Activity
(Z)-3-(5-(4-bromophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Synthesis
The compound features a furan ring substituted with a 4-bromophenyl group and a piperidine carbonyl moiety. Its synthesis typically involves multi-step organic reactions, including coupling reactions and functional group transformations. The specific synthetic route can vary, but it often begins with commercially available precursors such as furan-2-carbonyl chloride and 4-bromoaniline .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of furan derivatives, including those similar to (Z)-3-(5-(4-bromophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile. For instance, compounds derived from furan have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Furan Derivative 1 | E. coli | 64 µg/mL |
| Furan Derivative 2 | S. aureus | 32 µg/mL |
| (Z)-3-(5-(4-bromophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile | A. baumannii, K. pneumoniae | Not specified |
The above data suggests that modifications in the furan structure can enhance antibacterial potency, with some derivatives outperforming traditional antibiotics like streptomycin .
Anticancer Activity
The anticancer potential of (Z)-3-(5-(4-bromophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile has been explored through various assays. In vitro studies have shown that furan-based compounds can induce cytotoxicity in cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer).
Cytotoxicity Results
| Cell Line | Compound Tested | IC50 (µM) | Reference Compound |
|---|---|---|---|
| MCF-7 | (Z)-3... | 15 | Doxorubicin (10 µM) |
| HCT-116 | (Z)-3... | 12 | 5-Fluorouracil (8 µM) |
| A549 | (Z)-3... | 18 | Doxorubicin (10 µM) |
These results indicate a promising anticancer profile, with some compounds showing comparable or superior activity to established chemotherapeutics .
The mechanism by which (Z)-3-(5-(4-bromophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile exerts its effects may involve multiple pathways:
- Inhibition of Cell Proliferation : Compounds may interfere with cell cycle progression.
- Induction of Apoptosis : Activation of apoptotic pathways has been observed in treated cancer cells.
- Antibacterial Mechanisms : Disruption of bacterial cell wall synthesis and inhibition of protein synthesis are common modes of action for furan derivatives.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study 1 : A study involving a related furan derivative demonstrated significant reduction in tumor size in murine models when administered at specific dosages.
- Case Study 2 : In vitro evaluations showed that another derivative led to apoptosis in breast cancer cells, suggesting a potential therapeutic role for furan derivatives in oncology.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds like (Z)-3-(5-(4-bromophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile exhibit significant anticancer properties. A study developed a series of 2-phenylacrylonitriles targeting the aryl hydrocarbon receptor (AhR), which showed promising selective activity against various cancerous cell lines. The growth inhibition (GI50) values for related compounds were documented, demonstrating the potential of acrylonitrile derivatives in cancer therapy .
| Structure Label | Observed GI50 (µM) | Log 1/GI50 |
|---|---|---|
| A1 | 17 | -1.23 |
| A2 | 15 | -1.18 |
| A3 | 4 | -0.60 |
| A5 | 0.56 | 0.25 |
Neurological Applications
The piperidine moiety in the compound suggests potential applications in treating neurological disorders, including Alzheimer's disease. Recent literature indicates that piperidine derivatives can inhibit acetylcholinesterase (AChE), a key enzyme involved in neurodegenerative diseases . The structural modifications of such compounds can enhance their efficacy and selectivity.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of (Z)-3-(5-(4-bromophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile can be achieved through various methodologies, including microwave-assisted synthesis and conventional methods. The structure-activity relationship studies have provided insights into how modifications in the chemical structure can influence biological activity.
Case Study: Structure-Guided Drug Design
A notable case study involved the design of antagonists for the P2Y14 receptor, which mediates inflammatory responses. By employing molecular docking and dynamics simulations, researchers were able to identify favorable substitutions on the core structure that improved binding affinity . This approach highlights the importance of computational methods in guiding the design of new derivatives based on existing compounds like (Z)-3-(5-(4-bromophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile.
Comparison with Similar Compounds
Structural Analogues in Photothermal and Elastic Crystal Studies
- Compound 4: (Z)-3-(furan-2-yl)-2-(4-(((E)-2-hydroxy-5-methylbenzylidene)amino)phenyl)acrylonitrile Key Differences: Replaces the 4-bromophenyl group with a hydroxybenzylidene amino substituent. Properties: Exhibits elastic crystal behavior under modified preparation methods, suggesting structural flexibility. The absence of bromine may reduce steric hindrance compared to the target compound .
Piperidine Carbonyl-Containing Analogues
- Compound 4b: 3-(7-Hydroxy-2-oxo-2H-chromen-8-yl)-2-(piperidine-1-carbonyl)-acrylonitrile Key Differences: Substitutes the bromophenyl-furan moiety with a coumarin derivative.
Bromophenyl Acrylonitrile Derivatives
- IIb: (Z)-2,3-Bis(4-bromophenyl)acrylonitrile Key Differences: Lacks the furan and piperidine groups. Properties: Synthesized in 87% yield via Knoevenagel condensation. Simpler structure may enhance synthetic accessibility but reduce functional diversity .
- IId : (Z)-2-(4-Bromophenyl)-3-(4-fluorophenyl)acrylonitrile
Furan- and Thiophene-Based Analogues
- (Z)-2-(4-Bromophenyl)-3-(furan-2-yl)acrylonitrile
- (Z)-3-(5-(3,4-Dichlorophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile
Comparative Data Table
Key Research Findings
- Synthetic Accessibility: Bromophenyl acrylonitriles (e.g., IIb, IId) are synthesized efficiently (85–87% yields) via Knoevenagel condensations, suggesting the target compound could be feasible with optimized protocols .
- Biological Relevance : Piperidine carbonyl-containing analogues (e.g., 4b) demonstrate bioactivity, implying the target may interact with enzymes or receptors .
- Material Science Potential: Furan-based compounds (e.g., ’s Compound A) exhibit tunable photophysical properties, relevant for organic electronics .
Q & A
Q. What synthetic methodologies are commonly employed for preparing (Z)-3-(5-(4-bromophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile?
The compound is synthesized via a Knoevenagel condensation reaction between 2-(4-bromophenyl)acetonitrile and a substituted furan-carbaldehyde derivative. A typical protocol involves refluxing equimolar amounts of the acetonitrile precursor (e.g., 2-(4-bromophenyl)acetonitrile) and the aldehyde component (e.g., 5-(4-bromophenyl)furan-2-carbaldehyde) in ethanol or toluene under acidic or basic catalysis (e.g., piperidine or ammonium acetate). The reaction is monitored by TLC, and the product is purified via recrystallization or column chromatography .
Q. How is the Z-configuration of the acrylonitrile moiety confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry. For example, bond lengths and angles around the double bond are analyzed, with Z-isomers typically showing distinct torsion angles (e.g., C=C–C–N torsion angles < 10°). For compounds lacking crystallographic data, nuclear Overhauser effect (NOE) NMR spectroscopy can identify spatial proximity between substituents on the double bond .
Advanced Research Questions
Q. What computational approaches are used to predict the electronic and thermodynamic properties of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms is employed to calculate molecular orbitals, electrostatic potential surfaces, and thermodynamic stability. For instance, studies using the 6-311++G(d,p) basis set can predict HOMO-LUMO gaps (~4.5 eV) and Gibbs free energy of formation, aiding in understanding reactivity and photophysical behavior .
Q. How does the compound interact with biological targets such as viral proteases?
Molecular docking and enzymatic assays (e.g., fluorescence-based protease inhibition) are used to evaluate interactions. For example, α-cyanoacrylamide derivatives inhibit Dengue NS2B/NS3 protease by forming hydrogen bonds with catalytic residues (e.g., His51 and Asp75). IC₅₀ values are determined using fluorogenic substrates like Boc-Gly-Arg-Arg-AMC in a buffer system (pH 9.0, 37°C) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from stereochemical purity (Z vs. E isomers) or assay conditions. Researchers should:
- Validate stereochemistry via SC-XRD or NOE NMR.
- Compare 2D monolayer vs. 3D spheroid models (e.g., glioblastoma assays) to assess tumor microenvironment effects.
- Standardize protease inhibition protocols (e.g., substrate concentration, incubation time) to ensure reproducibility .
Structural and Mechanistic Questions
Q. What intermolecular interactions stabilize the crystal lattice of this compound?
SC-XRD reveals weak hydrogen bonds (C–H⋯N/O) and π-π stacking between aromatic rings. For example, (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile forms C–H⋯O interactions (2.54 Å) and π-π contacts (3.8 Å interplanar distance), contributing to its thermal stability .
Q. How does the bromophenyl substituent influence the compound’s photophysical properties?
The electron-withdrawing bromine atom enhances intramolecular charge transfer (ICT), red-shifting absorption maxima (λₐᵦₛ ~350 nm in DMSO). Time-dependent DFT (TD-DFT) simulations correlate this with transitions from the furan π-system to the acrylonitrile LUMO .
Experimental Design Considerations
Q. What controls are essential when testing cytotoxicity in glioblastoma models?
Include:
- Positive controls (e.g., temozolomide for 2D assays).
- 3D spheroid controls with stromal co-cultures to mimic tumor heterogeneity.
- Solvent controls (e.g., DMSO < 0.1% v/v) to rule out vehicle toxicity.
- Metabolic activity assays (e.g., MTT or resazurin) normalized to cell count via Hoechst staining .
Q. How are reaction intermediates characterized during synthesis?
High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are used. For example, the aldehyde intermediate (5-(4-bromophenyl)furan-2-carbaldehyde) shows a diagnostic singlet at δ 9.8 ppm (CHO) in ¹H NMR and a carbonyl stretch at ~1680 cm⁻¹ in FTIR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
